![molecular formula C9H6BrNO B2923389 8-Bromoisoquinolin-4-ol CAS No. 864738-31-8](/img/structure/B2923389.png)
8-Bromoisoquinolin-4-ol
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Overview
Description
8-Bromoisoquinolin-4-ol is a chemical compound with the CAS Number: 864738-31-8 . It has a molecular weight of 224.06 and its IUPAC name is this compound . It is a solid substance and is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves 2-alkynyl benzyl azides undergoing an electrocyclic reaction catalysed by palladium . The presence of PdBr2/CuBr2/LiBr in MeCN leads to the synthesis of 4-bromoisoquinoline . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C9H6BrNO . The average mass is 208.055 Da and the monoisotopic mass is 206.968353 Da .Chemical Reactions Analysis
The synthesis of this compound involves a reaction from 4(1H)-Isoquinolinone, 8-bromo-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]- . The reaction conditions involve sodium hydrogencarbonate in ethanol and heating .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Chelation
A key application of 8-Bromoisoquinolin-4-ol is in the synthesis of various compounds, particularly as a precursor in the development of biisoquinoline ligands. Durola et al. (2007) highlighted its use in creating a new family of chelates that are endotopic but do not hinder sterically. This indicates its potential in complex chemical syntheses where sterically nonhindering chelates are required (Durola et al., 2007).
Antimicrobial and Anticancer Properties
Research has demonstrated the antimicrobial and anticancer properties of compounds derived from this compound. Delgado et al. (2012) synthesized a variety of aminoquinones structurally related to marine Isoquinolinequinones, which showed moderate to high potency against various human tumor cell lines. This suggests its potential in developing anticancer drugs (Delgado et al., 2012).
Corrosion Inhibition
Rbaa et al. (2020) explored the use of this compound derivatives as effective acid corrosion inhibitors for mild steel. The study indicates the compound's utility in industrial applications, particularly in protecting metals against corrosion (Rbaa et al., 2020).
Synthesis of Pharmacologically Active Compounds
In the field of pharmacology, this compound plays a crucial role in the synthesis of various pharmacologically active compounds. Its utility in creating competitive AMPA receptor antagonists as demonstrated by Geng Min (2011) is one such example, indicating its potential in neurological and psychological drug development (Geng Min, 2011).
Metal Complexes and Biological Activity
The compound is also pivotal in the synthesis of metal complexes with significant biological activities. Sahoo Jyotirmaya et al. (2017) synthesized novel transitional bivalent metal complexes derived from this compound, exhibiting enhanced antimicrobial activities compared to their corresponding ligands (Sahoo Jyotirmaya et al., 2017).
Safety and Hazards
The safety information for 8-Bromoisoquinolin-4-ol includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
8-bromoisoquinolin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURMCZMKZBTSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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